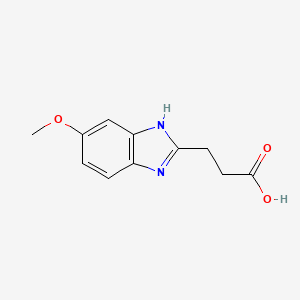

3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERQTZASCMALML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388384 | |

| Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37640-73-6 | |

| Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Carboxylic Acids or Esters

A common approach involves the condensation of 4-methoxy-o-phenylenediamine with a suitable 3-carbon carboxylic acid derivative (e.g., 3-bromopropanoic acid or its esters) under acidic or dehydrating conditions to form the benzimidazole ring with the propanoic acid side chain.

- Reaction Conditions : Acidic medium (e.g., polyphosphoric acid or hydrochloric acid), elevated temperatures (100–180°C).

- Mechanism : The amine groups of the o-phenylenediamine react with the carboxylic acid derivative to form the benzimidazole ring via cyclization and dehydration.

Use of Substituted o-Phenylenediamine Precursors

Starting from 4-methoxy-o-phenylenediamine ensures the methoxy substituent is in place before cyclization, which simplifies the synthesis.

Alternative Routes via Amidation and Cyclization

Some methods involve initial amidation of this compound derivatives followed by cyclization steps.

- Use of coupling agents such as N,N'-carbonyldiimidazole (CDI) to facilitate amide bond formation.

- Subsequent cyclization under controlled conditions to yield the target compound.

Catalytic Reduction and Functional Group Transformations

In related benzimidazole derivatives, catalytic hydrogenation or reduction steps are employed to convert nitro or amino precursors to the desired amine intermediates, which then undergo cyclization.

- Catalysts: Palladium on carbon (Pd-C), iron with acetic acid or hydrochloric acid as reducing agents.

- These steps help improve purity and yield by avoiding catalyst poisoning and side reactions.

Research Findings and Optimization

- Purity and Yield : Methods involving organic acid addition salts rather than inorganic salts improve stability and purity of intermediates and final products.

- Scalability : Processes avoiding chromatographic purification are preferred for commercial scale-up due to cost and complexity.

- Stability : Organic acid salts of intermediates are less hygroscopic and more stable than inorganic acid salts, enhancing the overall process robustness.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 4-Methoxy-o-phenylenediamine + 3-bromopropanoic acid | Acidic medium (HCl, PPA), heat (100–180°C) | Direct cyclization; straightforward | High temperature; possible side reactions |

| 2 | 4-Methoxy-o-phenylenediamine + ethyl 3-bromopropanoate | Acidic or dehydrating conditions | Ester intermediate may improve handling | Requires ester hydrolysis step |

| 3 | Nitro or amino precursors | Catalytic reduction (Pd-C or Fe/acid), coupling agents (CDI) | High purity; avoids catalyst poisoning | Multi-step; requires careful control |

| 4 | Amidation intermediates | N,N'-carbonyldiimidazole, ethanol, potassium carbonate | Efficient amidation and cyclization | Requires pure intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

Oxidation: 3-(5-Hydroxy-1H-benzimidazol-2-yl)propanoic acid.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

- Role : This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.

- Reactions : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with enhanced properties.

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Reduced amine derivatives |

| Substitution | Alkyl halides + Base | Alkylated benzimidazole derivatives |

2. Coordination Chemistry

- Ligand Properties : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit unique catalytic properties.

Biological Applications

1. Antimicrobial Activity

- Research Findings : Studies have indicated that 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid possesses antimicrobial properties, making it a candidate for developing new antibiotics. For instance, it has been tested against various bacterial strains with promising results.

2. Anticancer Properties

- Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes related to cell proliferation. Research has shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Medical Applications

1. Therapeutic Potential

- Drug Development : Investigations into this compound have revealed its potential as a therapeutic agent targeting specific biological pathways. Notably, it has been studied as a partial agonist of G protein-coupled bile acid receptor (GPBA), which plays a role in glucose metabolism.

| Study Reference | Findings |

|---|---|

| Enomoto et al., 2017 | Demonstrated that the compound reduces blood glucose levels in murine models. |

2. Neuroprotective Effects

- Neurodegenerative Disorders : Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Studies

-

Antimicrobial Evaluation

- A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed significant inhibition zones compared to standard antibiotics.

-

Cancer Cell Line Studies

- In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

3-(5-Chloro-1H-benzimidazol-2-yl)propanoic Acid

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure: Features an imidazole ring (instead of benzimidazole) with a methyl group at N-1 and a thioether (-S-) linkage to the propanoic acid chain .

- Molecular Formula : C₇H₁₀N₂O₂S (MW: 186.23 g/mol).

- Sulfur Linkage: The thioether group may improve metabolic stability but introduce steric hindrance.

Comparison with Other Derivatives

- Efficiency: Thioether-linked imidazole derivatives (e.g., 3-(1-methylimidazol-2-ylthio)propanoic acid) are synthesized via straightforward SN2 reactions but require purification to avoid N-3 substitution byproducts .

Mitochondrial Targeting

- 3-(1-Methyl-imidazol-2-ylthio)propanoic Acid: Acts as a prodrug for methimazole, leveraging mitochondrial β-oxidation pathways to release the active antioxidant .

- 3-(5-Methoxy-benzimidazol-2-yl)propanoic Acid: The methoxy group may enhance mitochondrial membrane penetration due to increased lipophilicity compared to chloro analogs .

Cytoprotective Activity

- 3-(Arylthio)acrylic Acid Derivatives: Exhibit cytoprotection against hypoxia-reoxygenation injury in cardiomyocytes (e.g., 3-(2,6-dimethylphenoxy)acrylic acid) .

- Benzimidazole vs. Imidazole : The fused benzene ring in benzimidazoles may improve DNA intercalation or enzyme inhibition compared to imidazole derivatives.

Physicochemical Properties

Biological Activity

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a methoxy group and a propanoic acid moiety. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer treatment.

- Receptor Modulation : It can bind to receptors that regulate different physiological processes, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have suggested that the compound has antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : The ability to inhibit cell proliferation positions this compound as a potential anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting that this benzimidazole derivative may also offer protection against neurodegenerative conditions.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

Table 1: Summary of Biological Activities

Research Findings

Recent research has focused on optimizing the structure of benzimidazole derivatives to enhance their biological activities. For instance, modifications to the methoxy group or the propanoic acid chain can significantly influence the compound's efficacy against specific targets.

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic: What are the key synthetic routes for 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives. For the 5-methoxy substituent, methoxy-containing precursors (e.g., 4-methoxy-1,2-diaminobenzene) are used .

- Step 2: Introduction of the propanoic acid moiety through alkylation or condensation. For example, reacting 5-methoxy-1H-benzimidazole with 3-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization: Control of reaction temperature (60–80°C) and pH minimizes by-products like N-alkylated isomers .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzimidazole core (e.g., aromatic protons at δ 7.2–7.8 ppm) and propanoic acid chain (e.g., triplet for CH₂ at δ 2.5–3.0 ppm) .

- X-ray Crystallography: SHELX programs refine crystal structures to verify the spatial arrangement of the methoxy group and hydrogen bonding patterns .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (C₁₁H₁₂N₂O₃, expected m/z = 236.08) .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Regioselective Alkylation: Use bulky bases (e.g., DABCO) to direct substitution to sulfur or nitrogen atoms, reducing undesired isomers .

- Catalytic Optimization: Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency in benzimidazole formation .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound from by-products like N-3-substituted analogs .

Basic: What biological targets are associated with this compound?

Methodological Answer:

Benzimidazole derivatives are known to interact with:

- GPBA Receptors: Potential modulation of bile acid receptors linked to insulin secretion and metabolic regulation .

- Enzyme Inhibition: Structural analogs inhibit acetylcholinesterase (AChE) and 5-lipoxygenase (5-LOX), suggesting anti-inflammatory or neuroprotective applications .

- Antimicrobial Activity: Methoxy-substituted benzimidazoles exhibit activity against Mycobacterium tuberculosis in vitro .

Advanced: How does the 5-methoxy group influence bioactivity?

Methodological Answer:

- SAR Studies: The methoxy group enhances lipophilicity, improving membrane permeability. Comparative studies show a 2.5-fold increase in AChE inhibition compared to non-methoxy analogs .

- Electron-Donating Effects: The -OCH₃ group stabilizes π-π interactions with aromatic residues in enzyme active sites (e.g., 5-LOX), confirmed via molecular docking .

- Metabolic Stability: Methoxy substitution reduces oxidative degradation in microsomal assays, extending half-life (t₁/₂ = 4.2 hrs vs. 1.8 hrs for des-methoxy analogs) .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., SH-SY5Y for neuroprotection studies) and control for batch-to-batch compound purity .

- Meta-Analysis: Compare IC₅₀ values across studies (e.g., GPBA activation EC₅₀ ranges: 0.8–3.2 µM) to identify outliers caused by assay conditions .

- In Vivo Validation: Address in vitro contradictions using rodent models (e.g., glucose tolerance tests for metabolic activity) .

Basic: What analytical techniques confirm compound purity?

Methodological Answer:

- HPLC: Reverse-phase C18 column (UV detection at 254 nm) with >98% purity threshold. Retention time: 12.3 min (gradient: 10–90% acetonitrile in 20 mins) .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

- Melting Point: Sharp range (e.g., 210–212°C) indicates crystalline homogeneity .

Advanced: How can computational modeling aid in target identification?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulates binding to GPBA (PDB: 6IBJ) or AChE (PDB: 4EY7), identifying key interactions (e.g., hydrogen bonds with Ser123) .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting conformational flexibility of the propanoic acid chain .

- QSAR Models: Predict logP and pKa using Gaussian09 to optimize bioavailability .

Advanced: How to address conflicting pharmacological data between studies?

Methodological Answer:

- Dose-Response Replication: Test multiple concentrations (e.g., 0.1–100 µM) to verify potency curves .

- Off-Target Screening: Use kinase profiling assays (e.g., Eurofins) to rule out nonspecific binding .

- Collaborative Validation: Share samples between labs to control for synthesis or assay protocol variability .

Basic: What are common by-products during synthesis?

Methodological Answer:

- N-3 Substituted Isomers: Result from competing alkylation at the benzimidazole N-3 position. Mitigated by using sterically hindered bases .

- Ester Derivatives: Partial hydrolysis of intermediates may yield methyl esters. Monitor via IR (C=O stretch at 1700 cm⁻¹) .

- Dimerization: High temperatures promote dimer formation. Controlled reaction times (≤6 hrs) minimize this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.